

2,6-Dimethoxyaniline: A Comprehensive Technical Guide on its Biological Activities and Toxicity

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Compound of Interest

Compound Name: 2,6-Dimethoxyaniline

Cat. No.: B1294893

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyaniline (CAS No: 2734-70-5), an aromatic amine, is a versatile chemical intermediate with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.^[1] Its biological activities, including potential therapeutic applications and associated toxicities, are of growing interest to the scientific community. This technical guide provides an in-depth overview of the known biological effects and toxicological profile of **2,6-Dimethoxyaniline**, supported by experimental data and methodological details. It is important to distinguish **2,6-Dimethoxyaniline** from its structural analog, 2,6-dimethylaniline (2,6-xylidine), as the latter has been more extensively studied for its carcinogenic properties.^{[2][3]} This guide will focus exclusively on **2,6-Dimethoxyaniline**.

Biological Activities

The biological activities of **2,6-Dimethoxyaniline** and its derivatives are primarily linked to their antioxidant, antimicrobial, and anticancer properties.

Antioxidant Activity

The presence of electron-donating methoxy groups on the aniline ring suggests that **2,6-Dimethoxyaniline** may possess antioxidant properties by scavenging free radicals. While

direct quantitative data for the parent compound is limited, studies on closely related dimethoxyaniline derivatives have demonstrated significant antioxidant potential through various assays.[4]

Antimicrobial Activity

2,6-Dimethoxyaniline has been identified as a synthetic compound with antibacterial properties. It has shown efficacy against Gram-positive bacteria like *Staphylococcus aureus* and Gram-negative bacteria such as *Escherichia coli*. However, it has been reported to be ineffective against *Pseudomonas aeruginosa*. [5][6] Derivatives of **2,6-Dimethoxyaniline**, particularly Schiff bases, have also been investigated for their antimicrobial potential. For instance, a Schiff base derivative of syringaldehyde and aniline demonstrated notable antibacterial activity.[1]

Anticancer Activity

Derivatives of **2,6-Dimethoxyaniline** have shown promise as potential anticancer agents. Studies have indicated that these compounds can exhibit cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms of action often involve the disruption of critical cellular processes, such as tubulin polymerization, and the generation of reactive oxygen species (ROS), leading to apoptosis.[7]

Toxicity Profile

The toxicity of **2,6-Dimethoxyaniline** is a critical consideration for its handling and potential therapeutic applications. Information is primarily derived from safety data sheets and toxicological assessments of related compounds.

Acute Toxicity

2,6-Dimethoxyaniline is classified as harmful if swallowed and toxic in contact with skin.[8] While a specific oral LD50 for **2,6-Dimethoxyaniline** is not consistently reported, one source, despite confusing the compound with 2,6-dimethylaniline, mentions an oral LD50 of approximately 1.2-1.3 g/kg in rats.[7] However, for the distinct compound 2,6-dimethylaniline, oral LD50 values in rats are reported to be in the range of 840-1230 mg/kg.[9]

Organ-Specific Toxicity

Prolonged or repeated exposure to **2,6-Dimethoxyaniline** may cause damage to organs, with the kidneys being a potential target.[10] Long-term studies on the related compound, 2,6-dimethylaniline, have indicated a potential carcinogenic risk, with an increased incidence of nasal cavity tumors in animal models.[7] However, the carcinogenicity of **2,6-Dimethoxyaniline** itself has not been definitively established.

Genotoxicity

There is limited specific data on the genotoxicity of **2,6-Dimethoxyaniline**. However, the genotoxicity of the related compound, 2,6-dimethylaniline, has been a subject of investigation, with some studies suggesting a potential for DNA damage.[6]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of **2,6-Dimethoxyaniline**

Property	Value	Reference(s)
CAS Number	2734-70-5	[7]
Molecular Formula	C ₈ H ₁₁ NO ₂	[6]
Molecular Weight	153.18 g/mol	[7]
Melting Point	71-74 °C	[1]
Boiling Point	254 °C	[1]
Appearance	White to light brown crystalline powder	[1]
Solubility	Slightly soluble in water	[11]

Table 2: Summary of Reported Biological Activities

Activity	Organism/Cell Line	Observed Effect	Reference(s)
Antibacterial	Staphylococcus aureus	Effective	[5] [6]
Escherichia coli	Effective	[5] [6]	
Pseudomonas aeruginosa	Not effective	[5] [6]	
Anticancer	Various cancer cell lines (derivatives)	Cytotoxic effects, inhibition of tumor growth	[7]

Table 3: Summary of Toxicity Data

Toxicity Endpoint	Classification/Value	Reference(s)
Acute Oral Toxicity	Harmful if swallowed	[8]
Acute Dermal Toxicity	Toxic in contact with skin	[8]
Acute Inhalation Toxicity	Harmful if inhaled	[8]
Target Organ Toxicity (Repeated Exposure)	May cause damage to organs (kidney)	[8] [10]

Experimental Protocols

Synthesis of 2,6-Dimethoxyaniline

A common method for the synthesis of **2,6-Dimethoxyaniline** is through the catalytic hydrogenation of 2,6-dimethoxynitrobenzene.[\[12\]](#)

Materials:

- 2,6-dimethoxynitrobenzene
- Anhydrous ethanol

- Palladium on carbon (Pd/C) catalyst
- High-purity hydrogen gas
- Diatomaceous earth
- High-pressure reactor
- Rotary evaporator

Procedure:

- In a 150 mL high-pressure reactor, add 2,6-dimethoxynitrobenzene (10 g, 55 mmol), 30 mL of anhydrous ethanol, and 0.2 g of Pd/C catalyst.
- Fill the reactor with high-purity hydrogen gas to a pressure of 1.0 MPa.
- Conduct the reaction at room temperature, monitoring the hydrogen pressure. The reaction is complete when the pressure no longer decreases.
- Filter the reaction mixture through diatomaceous earth.
- Concentrate the filtrate using a rotary evaporator to obtain the solid product.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

- Cancer cell lines
- Cell culture medium and supplements
- 96-well plates
- **2,6-Dimethoxyaniline** (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or isopropanol)
- Microplate reader

Procedure:

- Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of the test compound in the culture medium.
- Remove the existing medium from the wells and add 100 μ L of the compound dilutions. Include vehicle controls.
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Carefully remove the medium and add 150 μ L of the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[\[13\]](#)

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

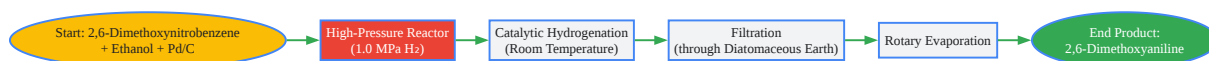
- DPPH
- Methanol or ethanol

- **2,6-Dimethoxyaniline** (or its derivatives)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Microplate reader

Procedure:

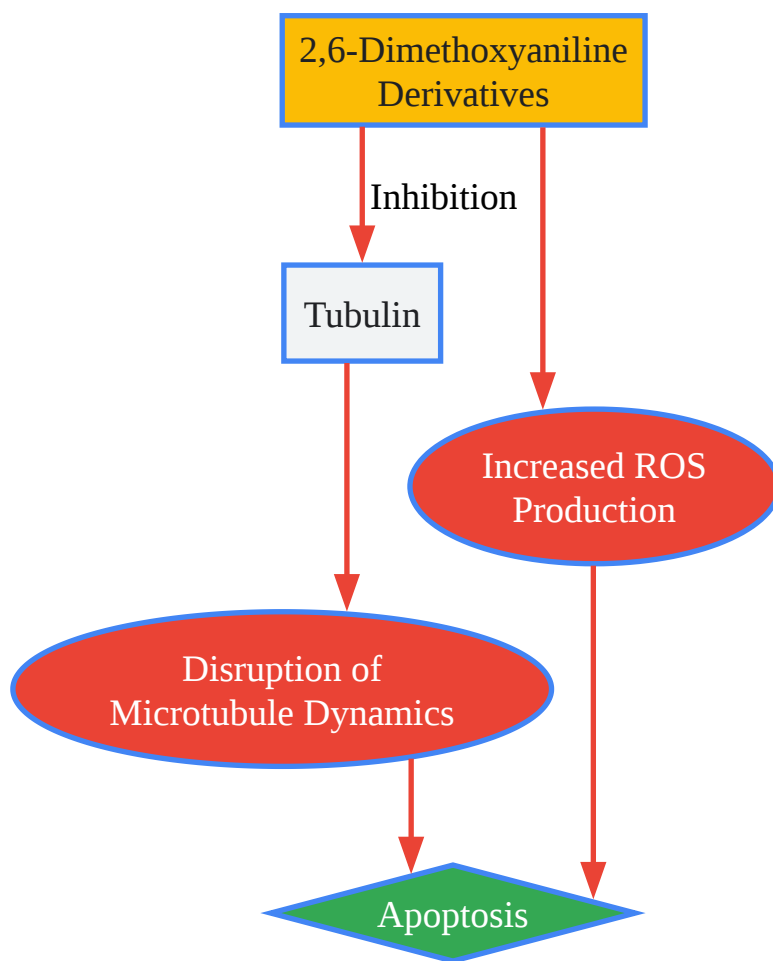
- Prepare a 0.1 mM solution of DPPH in methanol.
- Prepare a stock solution of the test compound and positive control in methanol (e.g., 1 mg/mL) and perform serial dilutions.
- Add 100 μ L of the DPPH solution to each well of a 96-well plate.
- Add 100 μ L of the different concentrations of the test samples or standards to the wells. Use methanol as a blank.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of scavenging activity and determine the IC50 value.[5]

Visualizations



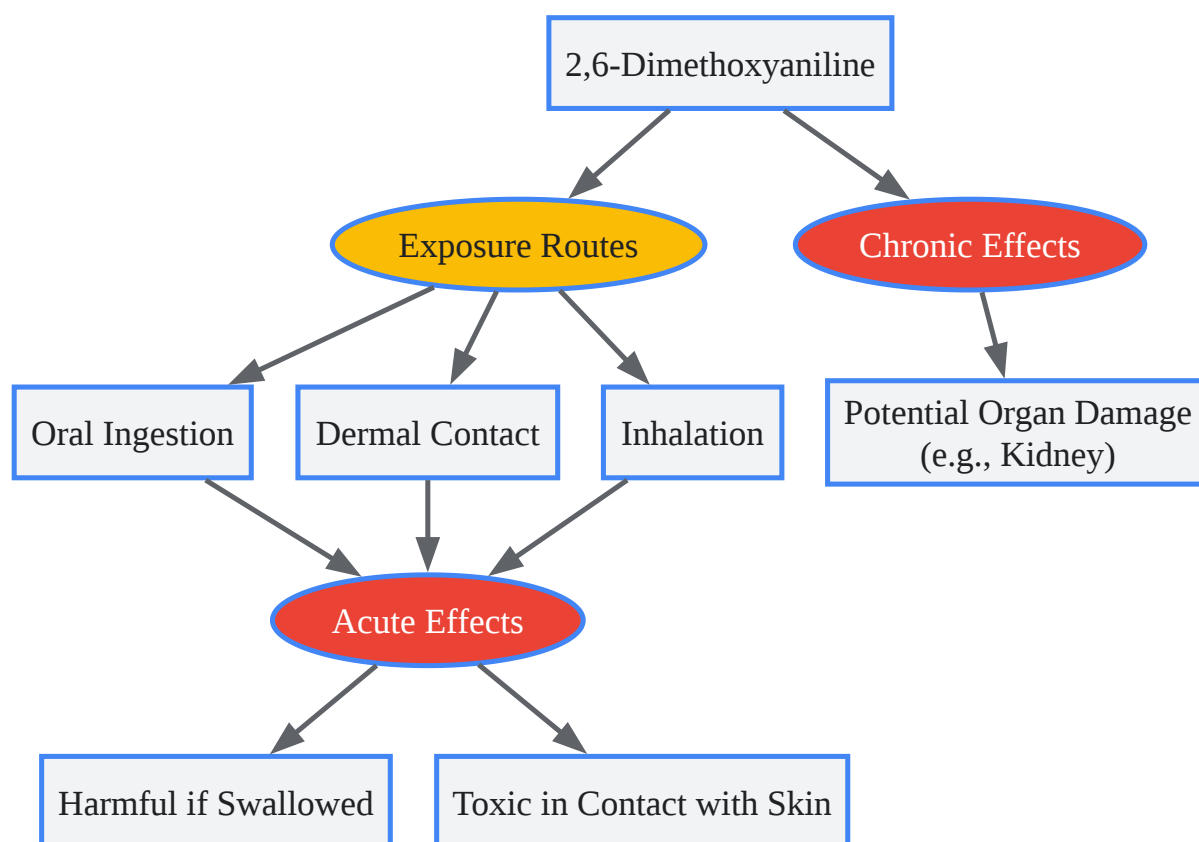
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*Workflow for the synthesis of **2,6-Dimethoxyaniline**.*



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*Proposed anticancer mechanism of **2,6-Dimethoxyaniline** derivatives.*



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*Logical relationship of **2,6-Dimethoxyaniline** toxicity.*

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